molecular formula C8H5F3O2 B3043598 2,3,4-Trifluorophenyl acetate CAS No. 887267-51-8

2,3,4-Trifluorophenyl acetate

Cat. No. B3043598
Key on ui cas rn: 887267-51-8
M. Wt: 190.12 g/mol
InChI Key: VSJNDQWKACYTLA-UHFFFAOYSA-N
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Patent
US08901309B2

Procedure details

To a mixture of 2,3,4-trifluorophenol (5.2 g) and acetic anhydride (3.98 mL) in THF (50 mL) was added triethylamine (5.87 mL) at room temperature, and the mixture was stirred for 1 hr and concentrated under reduced pressure. Water and ethyl acetate were added to the residue, the organic layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (6.70 g).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.87 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[OH:10].[C:11](OC(=O)C)(=[O:13])[CH3:12].C(N(CC)CC)C>C1COCC1>[C:11]([O:10][C:3]1[CH:4]=[CH:5][C:6]([F:9])=[C:7]([F:8])[C:2]=1[F:1])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)O
Name
Quantity
3.98 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.87 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added to the residue
CUSTOM
Type
CUSTOM
Details
the organic layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=C(C=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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